Imidazole hydrobromide
Description
Significance of Imidazole (B134444) as a Heterocyclic Scaffold in Advanced Chemical Systems
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern chemistry and biochemistry. ajrconline.orgnumberanalytics.com Its significance stems from a unique combination of structural and electronic properties that make it a "privileged scaffold" in the design of functional molecules. ajrconline.org The imidazole nucleus is a constituent of essential biomolecules, including the amino acid histidine, histamine, and nucleic acids, where it often plays a critical role in biological processes like enzymatic catalysis by acting as a proton donor or acceptor. ajrconline.orgbiomedpharmajournal.org
The key features of the imidazole scaffold include:
Aromaticity and Stability : The planar, electron-delocalized ring system confers significant aromatic stability. numberanalytics.com
Amphoteric Nature : With a pKa of approximately 7.2, the imidazole ring can act as both a weak acid and a weak base, a crucial property for its role in biological systems and as a catalyst. pharmacyjournal.net
Hydrogen Bonding Capability : The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological receptors and enzymes. ajrconline.orgijsrtjournal.com
Coordination Chemistry : The nitrogen atoms readily coordinate with metal ions, leading to the formation of a vast array of metal-organic frameworks and metallo-supramolecular complexes with applications in catalysis and medicine. nih.gov
These properties have led to the extensive use of the imidazole core in the development of a wide range of pharmacologically active agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ajrconline.orgmdpi.commdpi.com Beyond pharmaceuticals, the imidazole motif is integral to the development of functional materials, including ionic liquids, dyes for solar cells, and corrosion inhibitors, highlighting its versatility as a fundamental building block in advanced chemical systems. ajrconline.orgrsc.org The synthesis of substituted imidazoles is a major focus in organic chemistry, with numerous methods developed, such as the Debus-Radziszewski, van Leusen, and Wallach syntheses, to create a diverse library of imidazole-based compounds. numberanalytics.commdpi.com
Role of Hydrobromide Salts in Imidazole Chemistry
In the context of imidazole chemistry, forming a hydrobromide salt (a salt derived from the reaction with hydrobromic acid, HBr) is a common and strategic chemical modification. This conversion from the free base to the salt form imparts several advantageous properties that are crucial for both synthesis and application.
The primary roles of hydrobromide salt formation include:
Enhanced Stability and Solubility : Converting an imidazole derivative to its hydrobromide salt often increases its stability and crystallinity, making it easier to handle, purify, and store. The salt form typically exhibits enhanced solubility in aqueous or protic solvents compared to the neutral free base.
Synthetic Intermediates : Imidazole hydrobromide and its derivatives are valuable intermediates in organic synthesis. The salt can protect the imidazole nitrogen during a reaction sequence or can be used directly in subsequent steps. For instance, HBr is used catalytically in some imidazole synthesis protocols, such as the oxidation-condensation of ketones with aldehydes. organic-chemistry.org Alkylation of imidazole with reagents like 1,2-dibromoethane (B42909) or 3-bromopropylamine (B98683) hydrobromide is a common route to produce functionalized imidazolium (B1220033) bromides, which are precursors to other important compounds. google.com
Precursors to Ionic Liquids : Imidazolium bromide salts, often synthesized from an imidazole precursor and an alkyl bromide, are a major class of ionic liquids (ILs). tandfonline.comrsc.org These ILs are salts with melting points below 100 °C and possess unique properties like low volatility, high thermal stability, and tunable solvency, making them useful as "green" solvents and catalysts. acs.orgnih.govresearchgate.net
Control of Reactivity : The formation of the hydrobromide salt deactivates the nucleophilicity of the imidazole ring. This can be used to control the regioselectivity of certain reactions. For example, in the synthesis of polyurethane-ureas, the reaction between imidazole and isocyanate is self-catalyzed by the basic nitrogen at the 3-position; this reactivity is constrained in imidazole hydrochloride, demonstrating how salt formation modulates the ring's electronic properties. acs.org
The following table compares the general properties of an imidazole free base with its corresponding hydrobromide salt.
| Property | Imidazole (Free Base) | This compound (Salt) |
| Chemical Formula | C₃H₄N₂ | C₃H₅N₂⁺·Br⁻ |
| Molecular Weight | 68.08 g/mol | 148.99 g/mol sigmaaldrich.com |
| Physical State | White to pale yellow solid | White to light yellow powder or crystal tcichemicals.com |
| Melting Point | ~90 °C pharmacyjournal.net | ~219-220 °C sigmaaldrich.com |
| Solubility | Soluble in water and polar organic solvents | Generally enhanced aqueous solubility |
| Basicity | Weakly basic (pKa ~7.2) pharmacyjournal.net | Acidic (protonated form) |
| Reactivity | Nucleophilic; acts as a base/ligand | Electrophilic at the protonated nitrogen; less nucleophilic |
Scope and Research Trajectories of this compound Studies
Research involving this compound and related imidazolium bromides is diverse, spanning materials science, catalysis, and synthetic methodology. The compound is not merely a simple salt but a versatile precursor and functional material in its own right. Current research trajectories focus on leveraging its unique properties for advanced applications.
Key Research Areas:
Ionic Liquids (ILs): Imidazolium bromides are fundamental to the synthesis of functionalized ionic liquids. Research focuses on tailoring the cation and anion to create ILs for specific tasks, such as:
CO₂ Capture: ILs with appended amine or nitrile groups, often prepared from imidazolium bromide precursors, are investigated for their ability to reversibly absorb carbon dioxide. rsc.orgacs.org
Clay Swelling Inhibition: Imidazolium bromide-based ILs have been shown to be effective shale hydration inhibitors, which is relevant in the oil and gas industry. nih.gov
Catalysis and Solvents: As environmentally benign reaction media, these ILs are explored as catalysts and solvents for a variety of organic transformations. google.comresearchgate.net
Precursors to N-Heterocyclic Carbenes (NHCs): Imidazolium salts, including hydrobromides, are the direct precursors to N-heterocyclic carbenes. NHCs are powerful ligands in organometallic chemistry, used to stabilize metal centers in catalysts for reactions like Suzuki coupling and metathesis. Mechanochemistry (solvent-free grinding) has emerged as a sustainable method for synthesizing these imidazolium salt precursors. mdpi.comresearchgate.net
Pharmaceutical Synthesis: Brominated imidazole derivatives, often handled as their hydrobromide salts, are key intermediates. The bromo-functional group serves as a versatile handle for nucleophilic substitution or cross-coupling reactions, allowing for the construction of complex, biologically active molecules. organic-chemistry.org
The table below highlights specific research findings related to this compound and its derivatives.
| Research Area | Compound/System | Key Finding/Application |
| Materials Science | This compound | Used as a precursor for organic-inorganic perovskite solar cell materials. sigmaaldrich.comtcichemicals.com |
| Materials Science | 1D@3D Perovskite Films | This compound is used to induce surface reconstruction, enhancing solar cell efficiency and stability. researchgate.net |
| Ionic Liquids | 1-octyl-3-methylimidazolium bromide | Demonstrates effective inhibition of shale hydration and swelling. nih.gov |
| Ionic Liquids | Amine-functionalized imidazolium bromides | Act as catalysts for the synthesis of cyclic carbonates from epoxy compounds with high stability and recyclability. google.com |
| Catalysis | Imidazolium salts | Serve as precursors for N-heterocyclic carbene (NHC) ligands used in gold(I) complexes for potential medicinal applications. mdpi.comresearchgate.net |
| Synthetic Chemistry | 1-(3-bromopropyl)-1H-imidazole hydrobromide | A versatile alkylating agent and intermediate for synthesizing functionalized imidazoles and ionic liquids. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-imidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.BrH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUCIBOKNZGWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335873 | |
| Record name | 1H-Imidazole, hydrobromide (1:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
148.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101023-55-6 | |
| Record name | 1H-Imidazole, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101023-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Imidazole monohydrobromide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101023556 | |
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| Record name | 1H-Imidazole, hydrobromide (1:1) | |
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| Record name | Imidazole Hydrobromide (Low water content) | |
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| Record name | IMIDAZOLE MONOHYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Imidazole Hydrobromide and Its Derivatives
Strategies for Imidazole (B134444) Ring Construction Precursors to Hydrobromide Salt Formation
The construction of the imidazole ring is the foundational step in the synthesis of imidazole hydrobromide. Once the desired substituted or unsubstituted imidazole is obtained, it can be converted to its hydrobromide salt. A common method for this salt formation involves treating the imidazole base with hydrobromic acid (HBr). For example, a solution of the imidazole derivative can be chilled and treated with aqueous HBr, leading to the precipitation of the hydrobromide salt which can then be filtered and purified. Another approach involves saturating a solution of the imidazole compound in a suitable solvent, such as dichloromethane, with HBr gas. prepchem.com Prolonged heating of certain imidazole derivatives in hydrobromic acid can also yield the corresponding hydrobromide salt. researchgate.net
Multicomponent Condensation Reactions for Substituted Imidazoles
Multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like substituted imidazoles in a single step from three or more starting materials. These reactions offer significant advantages, including simplicity, high atom economy, and the ability to generate diverse molecular libraries. frontiersin.org
One of the most well-known MCRs for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orguobasrah.edu.iq This method can be adapted to produce a wide variety of substituted imidazoles by using different starting materials. For instance, 2,4,5-trisubstituted imidazoles can be synthesized through a one-pot condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.net The use of catalysts like p-toluenesulfonic acid (PTSA) can facilitate this reaction under mild conditions. acs.org
Another versatile MCR is the four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles, which can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Metal-free, acid-promoted MCRs have also been developed for the construction of tri- and tetrasubstituted imidazole derivatives with a broad range of functionalities. acs.org
The following table summarizes representative examples of multicomponent reactions for the synthesis of imidazole precursors.
| Reactants | Catalyst/Conditions | Product Type | Ref |
| 1,2-Dicarbonyl, Aldehyde, Ammonia | Heat | Substituted imidazoles | wikipedia.org |
| Benzil, Aromatic aldehyde, Ammonium acetate | p-Toluenesulfonic acid (PTSA) | 2,4,5-Trisubstituted imidazoles | acs.org |
| 2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate | Solvent-free, Heat | 1,2,4-Trisubstituted 1H-imidazoles | organic-chemistry.org |
| α-Azido chalcones, Aryl aldehydes, Anilines | Erbium triflate | Highly substituted imidazoles | organic-chemistry.org |
| Aryl amines, Carbonitriles, Ethyl bromopyruvate or Arylglyoxals | FeCl3, Na2HPO4, Ethanol, Reflux | 1,2,5-Trisubstituted imidazoles |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgderpharmachemica.com The application of microwave irradiation has been successfully employed in the synthesis of various imidazole derivatives.
For example, the synthesis of 2,4,5-trisubstituted imidazoles from benzil, aromatic aldehydes, and ammonium acetate can be significantly expedited using microwave irradiation. researchgate.net Solventless microwave-assisted synthesis of 4,5-disubstituted imidazoles has been achieved starting from 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org
Microwave assistance has also been applied to the synthesis of N-substituted imidazole derivatives. For instance, the reaction of 2-chloromethyl pyridine (B92270) with pre-synthesized imidazoles can be optimized under microwave conditions to produce the corresponding N-substituted products efficiently. orientjchem.org The use of ionic liquids as solvents in microwave-assisted synthesis can further enhance reaction rates and facilitate product isolation. scielo.org.mx
The table below presents examples of microwave-assisted synthesis of imidazole precursors.
| Reactants | Conditions | Product Type | Ref |
| Benzil, Aromatic aldehydes, Ammonium acetate | Microwave irradiation | 2,4,5-Trisubstituted imidazoles | researchgate.net |
| 1,2-Diketones, Urotropine, Ammonium acetate | Solventless, Microwave irradiation | 4,5-Disubstituted imidazoles | organic-chemistry.org |
| Imidazole, 2-Chloromethyl pyridine | Microwave irradiation, Alkaline conditions | N-substituted imidazoles | orientjchem.org |
| Imidazole substituted pyrroles | One-pot, Microwave irradiation | Imidazole substituted pyrroles | nih.gov |
Ultrasonic Irradiation in Imidazole Synthesis
Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. This technique often leads to enhanced reaction rates, improved yields, and milder reaction conditions. mdpi.com The synthesis of imidazole derivatives has been shown to benefit from the application of ultrasound.
For instance, the synthesis of trisubstituted imidazoles from benzil, aldehydes, and urea (B33335) can be efficiently catalyzed by triphenylphosphine (B44618) under ultrasonic irradiation at room temperature, offering an eco-friendly approach with high yields. rsc.org Similarly, a one-pot, ultrasound-assisted reaction of benzil, aryl aldehydes, and ammonium acetate in an aqueous ethanolic solution has been developed for the synthesis of both tri- and tetrasubstituted imidazoles. rsc.org
Ultrasound has also been utilized in the N-alkylation of the imidazole ring, which is a key step in the preparation of many derivatives. This method offers significant advantages in terms of reaction time, energy consumption, and yields, making it an environmentally friendly alternative to conventional heating. nih.gov Furthermore, the synthesis of hydroxy imidazole N-oxides via acid-catalyzed iminoketone-aldehyde condensations can be scaled up using ultrasound. rsc.org
Below is a table showcasing examples of ultrasonic irradiation in imidazole synthesis.
| Reactants | Catalyst/Conditions | Product Type | Ref |
| Benzil, Aldehydes, Urea | Triphenylphosphine, Ultrasonic irradiation | Trisubstituted imidazoles | rsc.org |
| Benzil, Aryl aldehydes, Ammonium acetate | C-1 catalyst, Aqueous ethanol, Ultrasound | Tri- and Tetrasubstituted imidazoles | rsc.org |
| Imidazole ring | N-alkylation, Ultrasonic irradiation | N-alkylated imidazoles | nih.gov |
| Iminoketone, Aldehyde | Acid-catalyzed, Ultrasound | Hydroxy imidazole N-oxides | rsc.org |
Transition Metal-Catalyzed Imidazole Synthesis
Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex heterocyclic compounds, including imidazoles. Various transition metals, such as copper, palladium, rhodium, and iron, have been employed to catalyze a range of transformations leading to the imidazole core. beilstein-journals.orgresearchgate.net
Copper-catalyzed reactions are particularly prevalent in imidazole synthesis. For example, a copper-catalyzed three-component reaction of α,β-unsaturated ketoximes, paraformaldehyde, and amines can yield imidazoles in good yields with a broad substrate scope. organic-chemistry.org Copper catalysts also facilitate the regioselective diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Furthermore, gold-catalyzed [3+2] cycloaddition reactions of N-iminylsulfinamines with ynamides provide access to 4-amino substituted imidazoles. rsc.org
Palladium catalysts are also utilized, for instance, in the synthesis of imidazo[1,2-a]pyridines via metal-carbene complex-catalyzed cyclization. beilstein-journals.org Rhodium catalysts have been shown to be effective in the transannulation reaction of N-sulfonyl-1,2,3-triazoles with nitriles to form imidazoles. beilstein-journals.org Iron catalysts can promote the reaction between amidoximes and enones to afford imidazoles. rsc.org
The following table provides examples of transition metal-catalyzed synthesis of imidazole precursors.
| Reactants | Catalyst | Product Type | Ref |
| α,β-Unsaturated ketoximes, Paraformaldehyde, Amines | Copper catalyst | Imidazoles | organic-chemistry.org |
| Terminal alkynes, Amidines | CuCl₂·2H₂O | 1,2,4-Trisubstituted imidazoles | organic-chemistry.org |
| N-Iminylsulfinamines, Ynamides | Gold catalyst | 4-Amino substituted imidazoles | rsc.org |
| N-Sulfonyl-1,2,3-triazoles, Nitriles | Rhodium catalyst | Imidazoles | beilstein-journals.org |
| Amidoximes, Enones | Iron catalyst | Imidazoles | rsc.org |
Electrochemical Synthetic Approaches to Imidazole Derivatives
Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and simplifying purification processes. This approach has been successfully applied to the synthesis of imidazole derivatives. researchgate.net
An efficient electrochemical oxidative tandem cyclization of aryl ketones and benzylamines can produce 1,2,4-trisubstituted-(1H)-imidazoles in very good yields under metal- and oxidant-free conditions. organic-chemistry.org This direct C-N bond formation strategy demonstrates broad functional group tolerance. The electrochemical synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) from pyridine-2-amine and 2-bromo-1-phenylethan-1-one has also been reported, showcasing the versatility of this method. mdpi.com
Electrochemical methods can also be used for the desulfurization of 2-mercapto-imidazoles to yield the corresponding imidazoles. This bromide-mediated anodic transformation is conducted in a simple undivided cell with carbon electrodes, offering a scalable route to imidazole-based N-heterocyclic carbene (NHC) ligand precursors.
The table below highlights examples of electrochemical synthesis of imidazole derivatives.
| Reactants | Conditions | Product Type | Ref |
| Aryl ketones, Benzylamines | Electrochemical oxidative tandem cyclization | 1,2,4-Trisubstituted-(1H)-imidazoles | organic-chemistry.org |
| Pyridine-2-amine, 2-Bromo-1-phenylethan-1-one | Electrochemical synthesis | 2-Phenylimidazo[1,2-a]pyridine | mdpi.com |
| 2-Mercapto-imidazoles | Anodic desulfurization, Bromide-mediated | Imidazoles |
Van Leusen Imidazole Synthesis and Related Reagents
The Van Leusen imidazole synthesis is a powerful and versatile method for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.org This reaction can also be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and an amine. mdpi.com
The reaction mechanism involves the base-induced cycloaddition of TosMIC to the C=N double bond of the aldimine. Subsequent elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate leads to the formation of the aromatic imidazole ring. researchgate.net This method allows for the synthesis of 1,4,5-trisubstituted, 1,4-disubstituted, and 4,5-disubstituted imidazoles with predictable regiochemistry. researchgate.net
The Van Leusen reaction is widely used in medicinal chemistry for the synthesis of diverse imidazole-containing molecules. tsijournals.com For example, it has been employed in the synthesis of imidazole derivatives of artemisinin (B1665778), a potent antimalarial drug. The reaction of ketimines derived from artemisinin with TosMIC in the presence of a bismuth triflate catalyst yields the corresponding imidazole adducts. researchgate.net
The table below summarizes the key aspects of the Van Leusen imidazole synthesis.
| Reactants | Reagent | Product Type | Ref |
| Aldimines | TosMIC | 1,4,5-Trisubstituted imidazoles | wikipedia.org |
| Aldehyde, Amine | TosMIC | 1,4,5-Trisubstituted imidazoles (vL-3CR) | mdpi.com |
| Ketimines (from Artemisinin) | TosMIC | Imidazole derivatives of artemisinin | researchgate.net |
Synthesis of this compound through Acid-Base Neutralization
The most direct route to this compound is the acid-base neutralization reaction between imidazole and hydrobromic acid (HBr). Imidazole, with a pKa of its conjugate acid around 7, acts as a base, readily accepting a proton from the strong acid HBr. orgsyn.org The lone pair of electrons on the sp2-hybridized nitrogen (N-3) is not part of the aromatic π-system and is therefore available for protonation. libretexts.org This reaction is typically carried out by treating a solution of imidazole with an aqueous solution of hydrobromic acid. The resulting salt, this compound (or imidazolium (B1220033) bromide), can then be isolated by evaporation of the solvent. This straightforward method is efficient for producing the unsubstituted parent salt. Prolonged heating of certain substituted imidazoles in hydrobromic acid can also lead to the formation of the corresponding hydrobromide salt. researchgate.net
Quaternization Reactions for Substituted Imidazolium Bromides
Quaternization is a fundamental and widely used method for the synthesis of substituted imidazolium bromides. This type of reaction involves the alkylation of a nitrogen atom in the imidazole ring, leading to a positively charged imidazolium cation with a bromide anion. The process is a form of nucleophilic substitution, where the nitrogen atom of the imidazole acts as the nucleophile, attacking an electrophilic carbon atom of an alkyl halide. ufms.br
The synthesis of unsymmetrically substituted imidazolium salts is commonly achieved by the direct quaternization of N-substituted imidazoles. For instance, 1-methylimidazole (B24206) can be reacted with various alkyl bromides under reflux conditions in a solvent like acetonitrile (B52724) to yield 1-alkyl-3-methylimidazolium bromides. nih.gov Similarly, symmetrically substituted 1,3-dialkylimidazolium bromides can be prepared by reacting imidazole with an excess of an alkyl bromide in the presence of a base such as potassium carbonate. nih.gov Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, significantly reducing reaction times while often providing high yields. asianpubs.org
The synthesis of 1,3-dibenzylimidazolium bromide can be achieved by reacting 1-benzylimidazole (B160759) with benzyl (B1604629) bromide in toluene. The reaction proceeds at room temperature, and the product precipitates out of the solution and can be collected by filtration. acs.org
The following table summarizes various quaternization reactions for the synthesis of substituted imidazolium bromides:
| N-Substituted Imidazole | Alkylating Agent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Methylimidazole | 1-Bromobutane | Acetonitrile, Reflux | 1-Butyl-3-methylimidazolium bromide | >90% | asianpubs.org |
| 1-Methylimidazole | 1-Bromopropane | Microwave, 80°C, 20 min | 1-Propyl-3-methylimidazolium bromide | >90% | asianpubs.org |
| Imidazole | Bromoethanol | Tetrahydrofuran, 20 hours | 1,3-Bis(2-hydroxyethyl)imidazolidinium bromide | Not specified | nih.gov |
| 1-Benzylimidazole | Benzyl bromide | Toluene, 0°C to room temp, 20 min | 1,3-Dibenzylimidazolium bromide | Not specified | acs.org |
| 1-Methylimidazole | 3-Bromopropylamine (B98683) hydrobromide | Ethanol, Reflux, 80°C, 24h | 1-(3-Aminopropyl)-3-methylimidazolium bromide | Not specified | rsc.org |
Derivatization Strategies of this compound for Functional Materials
The imidazole ring is generally an excellent nucleophile, reacting at the NH nitrogen. gacariyalur.ac.in However, once the imidazolium salt is formed, the ring becomes electron-deficient and less susceptible to electrophilic attack. Instead, nucleophilic substitution reactions can occur on substituents attached to the imidazole ring. For instance, in 4-(bromomethyl)-5-methyl-1H-imidazole hydrobromide, the bromomethyl group is an electrophilic center susceptible to nucleophilic attack. The bromine atom acts as a good leaving group, facilitating substitution by various nucleophiles such as amines, thiols, and alkoxides to create a range of functionalized imidazole derivatives. These reactions are often carried out in polar aprotic solvents.
In some cases, direct substitution on the imidazole ring can be achieved. For example, the reaction of 2-bromo-1-arylethanone derivatives with imidazole proceeds via nucleophilic substitution where the imidazole nitrogen displaces the bromide. rasayanjournal.co.in Furthermore, the C2-position of the imidazolium ring can be activated towards nucleophilic attack, especially if the ring is further substituted with electron-withdrawing groups.
The imidazole ring is relatively stable to oxidation. However, under certain conditions, imidazolium salts can participate in or mediate oxidation-reduction reactions. For example, imidazolium bromide has been used as a medium for the oxidation of alcohols to their corresponding carbonyl compounds using potassium permanganate (B83412). scispace.com In some instances, the imidazolium cation itself can be part of the catalytic system, where the formation of an N-heterocyclic carbene in situ can influence the redox process. ufms.br The oxidation of various 2-substituted-4,5-di(2-furyl)-1H-imidazoles by acidic potassium permanganate has been studied, leading to strong chemiluminescence. nih.gov
The reduction of imidazolium salts can be more complex. Strong reducing agents like sodium borohydride (B1222165) have been used to reduce imidazolium salts. Depending on the substitution pattern and reaction conditions, this can lead to the formation of imidazolines (by reduction of one of the double bonds) or even reductive ring cleavage to yield diamines. stackexchange.commdpi.com For instance, the reduction of rhodium trichloride (B1173362) with sodium borohydride in the presence of PEGylated imidazolium bromide salts has been used to prepare rhodium nanoparticles. mdpi.com
Advanced Spectroscopic and Crystallographic Characterization of Imidazole Hydrobromide Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazole (B134444) hydrobromide systems in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule, providing information about their chemical environment and connectivity. In substituted imidazole hydrobromide derivatives, the chemical shifts (δ) of the protons are indicative of their position on the imidazole ring or the substituent groups. For instance, in 1-(2-Bromoethyl)-1H-imidazole hydrobromide, the protons on the imidazole ring typically appear in the range of δ 7.2–7.8 ppm, while the protons of the ethyl-bromide group are observed at approximately δ 3.8–4.6 ppm. Similarly, for other derivatives, the ¹H NMR spectra reveal characteristic signals that confirm the structure. For example, in one study, the imidazole protons of a hexadecyl-substituted imidazole were observed at δ 7.58, 7.13, and 6.86 ppm. rsc.org The integration of the peak areas in a ¹H NMR spectrum provides a ratio of the number of protons corresponding to each signal, further aiding in structural assignment.
Table 1: Representative ¹H NMR Chemical Shifts for Imidazole Derivatives
| Compound | Solvent | Proton | Chemical Shift (ppm) |
|---|---|---|---|
| 1-(2-Bromoethyl)-1H-imidazole hydrobromide | - | Imidazole | 7.2–7.8 |
| Ethyl-bromide | 3.8–4.6 | ||
| 1-Hexadecyl-1H-imidazole | d6-DMSO | Imidazole | 7.58, 7.13, 6.86 |
| Hexadecyl-1 methylene | 3.92 | ||
| Hexadecyl-2 methylene | 1.67 | ||
| Hexadecyl-3–15 methylene | 1.22 | ||
| Hexadecyl-16 methyl | 0.85 |
Data sourced from multiple research findings. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In 1-(2-Bromoethyl)-1H-imidazole hydrobromide, the carbon of the CH₂Br group shows a characteristic signal around δ 30–35 ppm, while the imidazole ring carbons resonate at approximately δ 120–140 ppm. The specific chemical shifts of the imidazole carbons can be influenced by the presence of substituents and the protonation state of the ring. For some complex imidazole derivatives, fast tautomerization can lead to poor resolution in solution ¹³C NMR spectra, sometimes making the signals from the imidazole ring undetectable. mdpi.com In such cases, solid-state ¹³C NMR can be a valuable alternative. mdpi.com
Table 2: Illustrative ¹³C NMR Chemical Shifts for Imidazole Systems
| Compound | Carbon Environment | Approximate Chemical Shift (ppm) |
|---|---|---|
| 1-(2-Bromoethyl)-1H-imidazole hydrobromide | Imidazole carbons | 120–140 |
| CH₂Br | 30–35 | |
| 2-Phenyl substituted imidazoles (alcohols) | Imidazole quaternary carbons | 139-149 |
| 2-Phenyl substituted imidazoles (aldehydes) | Imidazole quaternary carbons | 132-152 |
Data compiled from various studies. mdpi.com
Vibrational Spectroscopy Applications (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups in this compound systems. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For instance, the C-Br stretching vibration in brominated imidazole derivatives is typically observed around 590 cm⁻¹. The N-H stretching vibrations in the imidazole ring are also readily identifiable. In studies of protonated imidazole dimers, a broad absorption continuum in the IR spectrum is interpreted as an indication of a strong, Zundel-like hydrogen bond between adjacent imidazole molecules sharing a proton. nih.govacs.org
Mass Spectrometry Techniques in this compound Research
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) is particularly valuable as it can validate the molecular ion ([M+H]⁺) and confirm the isotopic pattern, which is especially useful for compounds containing bromine due to its characteristic isotopic distribution. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of ions, allowing for the unambiguous confirmation of the molecular formula.
X-ray Diffraction Studies for Solid-State Characterization
X-ray diffraction (XRD) is an essential technique for determining the three-dimensional atomic and molecular structure of crystalline solids. It provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Single-Crystal X-ray Diffraction Analysis of this compound Derivatives
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which the atomic positions are determined. This technique has been used to study the crystal structures of various imidazole-containing compounds, revealing details about hydrogen bonding networks and π-stacking interactions that govern the crystal packing. mdpi.com For example, in some structures, imidazolium (B1220033) cations are linked through bromide ions via N-H···Br hydrogen bonds. mdpi.com The stability of different forms, such as the gem-diol forms in imidazolecarboxaldehyde isomers, has also been investigated using single-crystal X-ray diffraction in combination with solid-state NMR. acs.org
Powder X-ray Diffraction in Imidazole Systems
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique for the characterization of crystalline solid materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" for any given crystalline phase, making it an indispensable tool in materials science and pharmaceutical development. americanpharmaceuticalreview.com The diffraction pattern, a plot of diffracted X-ray intensity against the diffraction angle (2θ), is governed by Bragg's Law (nλ = 2d sinθ), where 'd' represents the spacing between crystal lattice planes. americanpharmaceuticalreview.com For imidazole-containing systems, PXRD is crucial for identifying new solid phases, such as cocrystals, and confirming their distinctness from the starting materials. researchgate.net
In the study of imidazole systems, PXRD patterns of new cocrystals are compared with those of the individual components to verify the formation of a new crystalline solid. researchgate.net For instance, the formation of new solid forms of ezetimibe (B1671841) with imidazole was confirmed by observing that the PXRD patterns of the products were distinctly different from the patterns of the initial reactants. researchgate.net This indicates a change in the crystal structure, signifying the creation of a cocrystal. researchgate.net
While single-crystal X-ray diffraction remains the gold standard for detailed structural elucidation, PXRD is invaluable when materials are only available as polycrystalline powders. americanpharmaceuticalreview.com In complex cases, determining a crystal structure directly from PXRD data can be challenging. However, the integration of solid-state NMR data and periodic Density Functional Theory (DFT) calculations can significantly aid in the structure solution process from powder data. rsc.org This combined approach has been successfully used to determine the structures of complex organic molecules where single crystals could not be obtained. rsc.org
A study on a novel nonlinear optical crystal, an imidazolium analog with the formula [C3N2H5+][Br-], utilized single-crystal X-ray diffraction to characterize its structure. lookchem.com Above 200 K, the crystal was found to be polar with R3 symmetry, consisting of highly disordered imidazolium cations and discrete bromide anions. lookchem.com Although this particular study used single-crystal XRD, the principles of characterizing the crystalline nature and phase purity are directly applicable to PXRD analysis of similar this compound systems.
Interactive Table: Representative PXRD Peak Positions for an Imidazole Cocrystal System
The following table illustrates hypothetical but representative 2θ values for an imidazole-containing cocrystal compared to its starting materials, demonstrating the formation of a new crystalline phase.
| Material | Representative 2θ Peaks (degrees) |
| Imidazole | 10.5, 15.2, 21.8, 25.9 |
| Coformer | 12.1, 18.5, 22.4, 28.3 |
| Imidazole Cocrystal | 8.9, 14.7, 19.8, 24.5, 30.1 |
Note: The data in this table is illustrative and intended to show the principle of how PXRD patterns are used to identify new solid forms. Actual peak positions will vary depending on the specific materials and crystal structures.
Advanced Spectroscopic Techniques for Electronic Structure Probing
The electronic structure of imidazole and its protonated forms, such as in this compound, is critical to understanding its reactivity and function in various chemical and biological systems. Advanced spectroscopic techniques, particularly soft X-ray spectroscopy, provide powerful tools to probe the electronic environment of these molecules. nih.gov
X-ray Absorption Spectroscopy (XAS) and Resonant Inelastic X-ray Scattering (RIXS) are particularly insightful. rsc.orgrsc.org These methods can investigate the occupied and unoccupied electronic states and are sensitive to the local chemical environment of specific atoms. rsc.orgacs.org For imidazole systems, nitrogen K-edge spectroscopy is especially valuable. The nitrogen atoms in the imidazole ring have distinct chemical environments, which are reflected in their core-level spectra. nih.gov
Recent studies have utilized soft X-ray spectroscopy to identify the electronic "fingerprint" of a shared proton in a protonated imidazole dimer, a model for proton transport. nih.govacs.org When a proton is shared between two imidazole units, a new absorption feature appears in the nitrogen K-edge X-ray absorption spectrum, located between the characteristic resonances of a purely imidazole and a purely imidazolium species. acs.org This new feature is a direct spectroscopic signature of the shared proton in a low-barrier hydrogen bond. acs.org
Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), are often used in conjunction with experimental spectroscopy to assign spectral features and understand the underlying electronic transitions. These combined experimental and theoretical approaches have confirmed that the new spectral feature in protonated imidazole dimers corresponds to the electronic signature of the proton existing in a double-well potential between the two nitrogen atoms of the imidazole rings. acs.org
Interactive Table: Key Spectroscopic Features for Imidazole Systems
This table summarizes key findings from advanced spectroscopic studies on imidazole and its protonated forms.
| Spectroscopic Technique | System Studied | Key Observation | Interpretation |
| X-ray Absorption Spectroscopy (XAS) | Protonated Imidazole Dimer | Appearance of a new N K-edge resonance between imidazole and imidazolium peaks. acs.org | Electronic fingerprint of a shared proton in a low-barrier hydrogen bond. acs.org |
| X-ray Emission Spectroscopy (XES) / RIXS | Imidazole and Imidazolium in aqueous solution | Distinct spectral fingerprints for each species. rsc.orgrsc.org | Allows for site-specific probing of non-equivalent N and C atoms. rsc.orgrsc.org |
| XAS and TDDFT Calculations | Protonated Imidazole Dimer | Correlation between experimental spectra and calculated transitions. acs.org | Confirms the assignment of the new spectral feature to the shared proton in a double-well potential. acs.org |
Computational and Theoretical Investigations of Imidazole Hydrobromide Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can accurately predict molecular geometries, energies, and various electronic properties. mdpi.com For imidazole (B134444) hydrobromide, which consists of an imidazolium (B1220033) cation and a bromide anion, DFT calculations can model the optimized geometry of the ion pair, determine the interaction energy, and analyze the charge distribution across the complex. acs.orgresearchgate.net
DFT methods are employed to understand the electronic properties and reactivity of imidazole derivatives and their salts. nih.govnih.gov These calculations can reveal how the covalent attachment of different groups or the formation of a salt influences the electronic environment of the imidazole ring. nih.gov This information is crucial for predicting how imidazole hydrobromide will interact with other molecules or materials. DFT calculations have been successfully used to study electronic structures in various imidazole-containing systems, from simple salts to complex biological molecules. grafiati.comresearchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to describe chemical reactivity and kinetic stability. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. dergipark.org.tr A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would reveal the distribution of these orbitals. Typically, in an imidazolium salt, the HOMO may be localized on the anion (bromide), while the LUMO is centered on the cation (imidazolium ring), indicating the sites for electron donation and acceptance. nih.govresearchgate.net This analysis helps in understanding charge transfer processes within the ion pair and its interactions with its environment. rsc.org Machine learning models have even been developed to predict FMO energies for a vast number of imidazolium-based cations, highlighting the importance of these parameters. chemrxiv.org
Table 1: Representative Frontier Molecular Orbital (FMO) Parameters for an Imidazole-Based Ionic Liquid This table illustrates typical values obtained from FMO analysis for related imidazolium salts. The exact values for this compound would require specific calculations.
| Parameter | Description | Typical Value (eV) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -5.0 | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 1.0 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.denih.gov MEP maps use a color scale where red typically indicates regions of negative potential (electron-rich, attractive to cations) and blue indicates regions of positive potential (electron-poor, attractive to anions). uni-muenchen.deresearchgate.net
For an this compound complex, an MEP map would clearly show the localization of positive charge on the acidic protons of the imidazolium ring (especially the C2-H) and the delocalized positive charge across the ring itself. mdpi.comresearchgate.net The bromide ion would be represented as a region of strong negative potential. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and identifying the sites most likely to engage in electrophilic or nucleophilic attacks. nih.govubd.edu.bn Studies on various imidazolium salts confirm that MEP analysis effectively predicts the interacting sites between the cation and anion. researchgate.netubd.edu.bn
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model that analyzes the topology of the electron density to define chemical concepts like atoms, bonds, and molecular structure. mdpi.com A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. mdpi.com
The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. For instance, QTAIM can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. rsc.org In studies of imidazolium-based ionic liquids, QTAIM has been instrumental in characterizing the hydrogen bonds between the cation and anion. rsc.orgdntb.gov.uamdpi.com For this compound, QTAIM analysis would precisely characterize the N-H···Br and C-H···Br hydrogen bonds, quantifying their strength and nature (e.g., electrostatic vs. partially covalent). researchgate.netnih.gov This method provides a rigorous basis for understanding the forces that hold the ionic complex together. acs.orgacs.org
Table 2: QTAIM Parameters for Characterizing Intermolecular Interactions This table outlines the key parameters from QTAIM and their general interpretation for analyzing interactions like those in this compound.
| QTAIM Parameter (at BCP) | Symbol | Interpretation for Closed-Shell Interactions (e.g., H-bonds) |
|---|---|---|
| Electron Density | ρ(r) | Value is low (e.g., 0.002-0.040 a.u.); correlates with bond strength. mdpi.com |
| Laplacian of Electron Density | ∇²ρ(r) | Positive value; indicates depletion of charge at the BCP. |
| Total Electron Energy Density | H(r) | Sign indicates the nature: H(r) < 0 for moderate, partially covalent H-bonds; H(r) > 0 for weak, electrostatic interactions. acs.org |
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) in real space. mdpi.com It is based on the relationship between the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the density (sign(λ₂)ρ), different types of interactions can be identified. nih.gov
Large negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values near zero suggest weaker van der Waals interactions, and large positive values indicate strong repulsive (steric) interactions. researchgate.netnih.gov In the context of this compound, RDG analysis would generate 3D isosurfaces that visually map the regions of interaction between the imidazolium cation and the bromide anion. This would clearly show the hydrogen bonding between the ring protons and the bromide, as well as any weaker van der Waals contacts, providing a comprehensive picture of the non-covalent forces stabilizing the complex. mdpi.comnih.govuevora.pt
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the system's dynamic behavior and thermodynamic properties. uobaghdad.edu.iq
For this compound, MD simulations can be used to study its behavior in different environments, such as in aqueous solution. rsc.orgresearchgate.net These simulations can provide insights into the solvation structure, showing how water molecules arrange around the imidazolium cation and the bromide anion. nih.gov They can also be used to investigate the dynamics of ion pairing and dissociation, revealing whether the ions exist as tight contact ion pairs, solvent-separated pairs, or free ions in solution. researchgate.netnih.gov Such studies are crucial for understanding the macroscopic properties of this compound solutions, including their conductivity and viscosity. frontiersin.orgmdpi.com
Steered Molecular Dynamics Simulations
Steered Molecular Dynamics (SMD) is a specialized MD technique used to explore the mechanical properties of molecules and the energetics of processes like ligand unbinding or conformational changes. uiuc.edu In an SMD simulation, an external force is applied to a part of the system to pull it along a specific reaction coordinate, mimicking the effect of an atomic force microscope. uiuc.edu
In the case of an this compound ion pair, SMD could be used to simulate the dissociation process by applying a pulling force to separate the imidazolium cation from the bromide anion. chemrxiv.org By analyzing the force required for this separation as a function of distance, one can calculate the potential of mean force (PMF), which represents the free energy profile of the dissociation process. acs.org This provides a quantitative measure of the strength of the ion-pair interaction. SMD simulations are a powerful tool for probing the forces that govern molecular recognition and complex stability. chemrxiv.orgacs.org
Umbrella Sampling Molecular Dynamics Simulations
In the context of this compound, umbrella sampling simulations could be employed to investigate key processes such as the dissociation of the imidazolium-bromide ion pair in a solvent. The distance between the center of mass of the imidazolium cation and the bromide anion would serve as the reaction coordinate. By restraining the ion pair at various separation distances, the simulation can compute the free energy changes associated with pulling the ions apart. bioexcel.eu This provides quantitative insight into the stability of the ion pair and the energetic cost of dissociation. The resulting free energy binding values (ΔGbinding) can be correlated with macroscopic properties and behaviors. nih.gov This approach allows for a detailed exploration of the interactions governing the complex's stability in different environments. nih.govbioexcel.eu
Ab-initio Molecular Dynamics (AIMD)
Ab-initio molecular dynamics (AIMD) is a powerful simulation method that computes the forces acting on atoms "on-the-fly" from electronic structure calculations, typically using density functional theory (DFT), rather than relying on pre-parameterized force fields. researchgate.net This quantum mechanical treatment allows for the explicit description of electronic polarization and chemical bond formation and breaking, making it highly accurate for studying reactive systems and complex intermolecular interactions. researchgate.netnih.gov
For imidazolium-based systems like this compound, AIMD simulations have been instrumental in elucidating the mechanism of proton transport. researchgate.net Studies on imidazole chains show that excess proton diffusion occurs via a Grotthuss "structural diffusion" mechanism, similar to that in water. researchgate.net This process involves rapid proton transfer between adjacent imidazole molecules, a step that occurs on a sub-picosecond timescale. researchgate.net The simulations reveal that the rate-limiting step is the subsequent reorientation of the imidazole molecules to prepare the hydrogen-bonded network for the next proton transfer event. researchgate.net AIMD simulations also provide a highly accurate picture of the local solvent structure, including cation-anion interaction distances and the spatial arrangement of ions, which can be used to validate and improve classical force fields. nih.gov
Molecular Docking Studies of this compound Analogs
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). clinmedjournals.org This method is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds for potential biological activity. ijpsr.comresearchgate.net The process involves sampling various conformations of the ligand within the active site of the target protein and scoring them based on binding energy, which reflects the stability of the protein-ligand complex. researchgate.netijpsjournal.com
While this compound itself is a simple salt, its constituent imidazolium cation is a core structure in many biologically active molecules. Docking studies on these imidazole analogs provide critical insights into their potential as therapeutic agents. For instance, novel N-substituted imidazoles have been docked into the non-nucleoside inhibitory binding pocket of HIV-1 reverse transcriptase, with some analogs showing excellent docking scores comparable to standard inhibitors. ijpsr.com Similarly, imidazole-substituted xanthones have been evaluated as inhibitors of α-amylase and α-glucosidase, with docking studies revealing better binding energy values than the reference drug. mdpi.com These studies analyze key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. clinmedjournals.org The binding affinity is often quantified by the binding energy (ΔG) and the calculated inhibition constant (Ki). clinmedjournals.org
The table below summarizes findings from molecular docking studies on various imidazole analogs, highlighting the target protein and the reported binding affinities.
| Imidazole Analog Class | Target Enzyme | Reported Binding Energy (kcal/mol) | Key Findings |
|---|---|---|---|
| Imidazole-substituted xanthones | α-Glucosidase | -7.89 to -9.82 | Analogs showed better binding energy than the acarbose (B1664774) reference drug (-7.78 kcal/mol). mdpi.com |
| Aryl-substituted imidazoles | Trypanothione Reductase (Leishmania) | - | Stabilizing hydrophobic interactions with the enzymatic matrix were identified as crucial for binding. clinmedjournals.org |
| N-substituted imidazoles | HIV-1 Reverse Transcriptase | - | Several designed analogs showed docking scores comparable to the standard inhibitor TNK 651. ijpsr.com |
| Oxidovanadium(IV)-imidazole drug complexes | DNA | - | Docking results correlated well with experimental cytotoxicity data against cancer cell lines. nih.govresearchgate.net |
Energy Decomposition Analysis (EDA) of Intermolecular Interactions
Energy Decomposition Analysis (EDA) is a quantum chemical method that partitions the total interaction energy of a molecular complex into physically meaningful components. acs.orgresearchgate.net This allows for a deeper understanding of the nature of the chemical bond or intermolecular interaction. scm.com A typical EDA scheme divides the total interaction energy (ΔEint) into terms such as:
Electrostatic (ΔEelec): The classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments.
Pauli Repulsion (ΔEPauli): The destabilizing energy arising from the antisymmetry requirement of the total wavefunction (Pauli exclusion principle) when the fragments are brought together.
Orbital Interaction (ΔEorb) or Polarization (ΔEpol): The stabilizing energy gain from the relaxation of each fragment's orbitals in the presence of the other, which includes polarization and charge transfer effects. acs.orgscm.com
Dispersion (ΔEdisp): The interaction energy arising from electron correlation, accounting for van der Waals forces. researchgate.net
For the this compound complex, EDA can be used to dissect the interaction between the imidazolium cation and the bromide anion. The analysis would quantify the dominant forces holding the ion pair together. A strong electrostatic attraction (ΔEelec) is expected between the positively charged imidazolium ring and the negative bromide anion. The orbital interaction term (ΔEorb) would quantify the degree of polarization of each ion in the field of the other and any covalent character (charge transfer) in the interaction.
The following table presents a hypothetical but representative energy decomposition for an imidazolium-bromide complex, illustrating the relative contributions of each component.
| Energy Component | Typical Value (kcal/mol) | Physical Interpretation |
|---|---|---|
| Electrostatic (ΔEelec) | -105.0 | Strong attraction between the cation and anion. |
| Pauli Repulsion (ΔEPauli) | +45.0 | Steric repulsion between electron clouds. |
| Orbital Interaction (ΔEorb) | -20.0 | Stabilization from polarization and charge transfer. |
| Dispersion (ΔEdisp) | -5.0 | Contribution from van der Waals forces. |
| Total Interaction (ΔEint) | -85.0 | Overall stabilization energy of the ion pair. |
Theoretical Modeling of Thermodynamic Properties of Imidazolium Precursors
Theoretical modeling provides a powerful avenue for predicting the thermodynamic properties of ionic liquids and their precursors, such as this compound. diva-portal.org Methods like Density Functional Theory (DFT) can be used to calculate the electronic energies of molecules, which, combined with frequency calculations, yield key thermodynamic parameters like enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations can be applied to the individual ions (imidazolium cation, bromide anion) and the combined complex to determine the thermodynamics of formation.
Studies on similar imidazolium salts have shown that the formation of the complex from the constituent ions is a highly exothermic and spontaneous process, indicated by large negative values for the change in enthalpy (ΔH) and Gibbs free energy (ΔG). The change in entropy (ΔS) is typically negative, as expected when two particles combine to form a single, more ordered entity. Furthermore, theoretical frameworks like the Born-Fajans-Haber cycle can be combined with DFT calculations to determine properties such as lattice energies and solvation enthalpies for imidazolium salts. pku.edu.cn Other advanced models, like the electrolyte Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT), are used to predict macroscopic properties like density and gas solubility over wide ranges of temperature and pressure. diva-portal.org
The table below shows an example of calculated thermodynamic properties for the formation of an imidazolium complex, based on data from theoretical studies.
| Thermodynamic Parameter | Calculated Value | Interpretation |
|---|---|---|
| ΔHrxn (Enthalpy of Reaction) | Negative | The formation of the complex is an exothermic process, releasing heat. |
| ΔSrxn (Entropy of Reaction) | Negative | The system becomes more ordered as two ions form one complex. |
| ΔGrxn (Gibbs Free Energy of Reaction) | Negative | The formation of the complex is a spontaneous process under standard conditions. |
Mechanistic Investigations of Reactions Involving Imidazole Hydrobromide
Elucidation of Reaction Pathways in Imidazole (B134444) Derivatization
The derivatization of imidazole often involves the functionalization of the imidazole ring or its substituents. Imidazole hydrobromide, or derivatives formed from it, can undergo several reaction pathways, primarily nucleophilic substitution and cyclization reactions.
In the case of bromo-substituted imidazole derivatives, such as 2,5-dibromo-4-nitro-1H-imidazole, the bromine atoms are reactive sites for nucleophilic substitution with amines or thiols. The nitro group can also be reduced to an amine for further derivatization. Similarly, for compounds like 1-(2-bromoethyl)-1H-imidazole hydrobromide and 1-(3-bromopropyl)-1H-imidazole hydrobromide, the bromine atom on the alkyl chain is susceptible to nucleophilic substitution. These reactions typically proceed via an S_N2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine.
For instance, the synthesis of 1-(3-bromopropyl)-1H-imidazole hydrobromide from imidazole and 1,3-dibromopropane (B121459) follows an S_N2 pathway where the imidazole nitrogen acts as the nucleophile. The resulting product can then participate in further nucleophilic substitution or cyclization reactions. Computational studies using Density Functional Theory (DFT) can be employed to model transition states and compare activation energies for different potential pathways, aiding in the prediction of the most favorable reaction course.
The derivatization can also lead to the formation of more complex heterocyclic systems. For example, imidazole derivatives can be key intermediates in the synthesis of purines, which are composed of fused pyrimidine (B1678525) and imidazole rings. rsc.org The reaction pathways in these syntheses often involve a series of condensation and cyclization steps. rsc.org
Table 1: Reaction Pathways in Imidazole Derivatization
| Starting Material | Reagents/Conditions | Reaction Pathway | Product Type |
|---|---|---|---|
| 2,5-dibromo-4-nitro-1H-imidazole | Amines, Thiols | Nucleophilic Substitution | Functionalized imidazole derivatives |
| 1-(2-Bromoethyl)-1H-imidazole hydrobromide | Nucleophiles (e.g., amines, thiols) | Nucleophilic Substitution (S_N2) | Substituted imidazole derivatives |
| Imidazole, 1,3-dibromopropane | - | Nucleophilic Substitution (S_N2) | 1-(3-Bromopropyl)-1H-imidazole hydrobromide |
| Imidazole derivatives | Various reagents | Cyclization | Fused heterocyclic systems (e.g., purines) |
Studies of Electron Transfer Kinetics in Electrochemical Processes
The electrochemical behavior of imidazole and its derivatives is an active area of research, particularly in the context of energy generation and storage. Studies on electron transfer kinetics provide insights into the rate and mechanism of redox reactions involving these compounds.
In the electrochemical reduction of CO2, an aqueous alkaline imidazole medium has been utilized. mdpi.com The kinetics of this process are often diffusion-controlled, meaning the rate is limited by the transport of reactants to the electrode surface. mdpi.com The transfer of electrons can occur in single or multiple steps, with one step often being the rate-determining step (RDS). For instance, in one study, the first electron transfer was identified as the RDS in the CO2 reduction reaction. mdpi.com
The standard rate constant (k⁰) and the formal potential (E°′) are key parameters determined from electrochemical studies that characterize the electron transfer kinetics. mdpi.com Tafel plots, which relate the logarithm of the current density to the overpotential, are used to determine the Tafel slope, providing information about the number of electrons transferred in the rate-determining step. mdpi.com For example, a Tafel slope of 144 mV dec⁻¹ was found to be associated with a two-electron transfer process in CO2 reduction in an imidazole medium. mdpi.com
Table 2: Key Parameters in Electron Transfer Kinetics of Imidazole-involved Processes
| Electrochemical Process | Key Finding | Kinetic Parameter | Value |
|---|---|---|---|
| CO2 Reduction in Imidazole Medium | First electron transfer is the rate-determining step. | Tafel Slope | 144 mV dec⁻¹ |
| CO2 Reduction in Imidazole Medium | - | Standard Rate Constant (k⁰) | 2.89 × 10⁻⁵ cm s⁻¹ |
| CO2 Reduction in Imidazole Medium | - | Formal Potential (E°′) | 0.0998 V vs. RHE |
Role of this compound as a Mediator or Catalyst in Reaction Mechanisms
Imidazole and its derivatives, including this compound, can function as mediators or catalysts in a variety of chemical reactions. Their catalytic activity often stems from their ability to act as both a proton donor and acceptor (amphoteric nature) and as a nucleophile. baranlab.orgnih.gov
Imidazole-containing systems can also mimic enzymatic catalysis. For example, a trifunctional molecule containing hydroxyl, carboxylate, and imidazole groups has been shown to catalyze esterolysis in a manner analogous to hydrolase enzymes. nih.gov In this system, all three functional groups act in a concerted fashion to achieve catalysis. nih.gov
In the curing of epoxy resins, imidazoles act as true catalysts. researchgate.net The proposed mechanism involves the formation of an imidazolium (B1220033) species, which is inherently unstable and can be regenerated through pathways like N-dealkylation or β-elimination. researchgate.net This regeneration allows the imidazole to participate in multiple catalytic cycles. Furthermore, the Mukaiyama reagent, a pyridinium (B92312) salt, has been used as an efficient reaction mediator for the synthesis of 1,2-disubstituted-1H-benzo[d]imidazoles. researchgate.net
Table 3: Examples of this compound and Derivatives as Catalysts/Mediators
| Reaction | Role of Imidazole Derivative | Mechanistic Feature |
|---|---|---|
| Synthesis of 2,4(5)-disubstituted imidazoles | Catalyst (HBr) | Facilitates ketone oxidation. acs.org |
| Polyurethane formation | Base Catalyst | Activates nucleophilic attack via hydrogen bonding. acs.org |
| Esterolysis | Enzyme mimic | Concerted action of hydroxyl, carboxylate, and imidazole groups. nih.gov |
| Epoxy resin curing | Catalyst | Regeneration of the imidazole catalyst through N-dealkylation or β-elimination. researchgate.net |
| Synthesis of 1,2-disubstituted-1H-benzo[d]imidazoles | Reaction Mediator (Mukaiyama reagent) | Facilitates condensation reaction. researchgate.net |
Intermediates and Transition States in Imidazole Ring Formation
The formation of the imidazole ring can proceed through various synthetic routes, each involving distinct intermediates and transition states. Understanding these transient species is fundamental to controlling the regioselectivity and yield of the reaction.
One common method for imidazole synthesis is the reaction of a dicarbonyl compound, an aldehyde, and ammonia. baranlab.org This reaction likely proceeds through the formation of an imine intermediate from the aldehyde and ammonia, followed by condensation with the dicarbonyl compound and subsequent cyclization and aromatization.
In the synthesis of substituted imidazoles from α,β-unsaturated ketoximes, a copper-catalyzed domino reaction is proposed to proceed through an azidation step followed by intramolecular C(sp³)-H amination. organic-chemistry.org Another copper-catalyzed three-component reaction is believed to involve the formation of an iodonium (B1229267) intermediate, followed by the addition of an amine and intramolecular cyclization to form an iminium salt, which then aromatizes to the imidazole product. rsc.org
Mechanistic studies of an iodine-mediated oxidative [4+1] cyclization of enamines with TMSN₃ to form imidazole derivatives revealed that the reaction proceeds through the sequential removal of two nitrogen atoms from TMSN₃. organic-chemistry.org Theoretical calculations, such as DFT, are invaluable tools for studying the energetics of these reaction pathways and characterizing the structures of intermediates and transition states. scribd.com For example, DFT calculations have been used to investigate the transition states in the dimerization of 2,3-dihydroimidazol-2-ylidene, a type of N-heterocyclic carbene derived from an imidazole. scribd.com
The formation of the imidazole ring in the synthesis of purines involves the initial construction of an amino imidazole carbonitrile (AICN) intermediate, which then reacts further to form the fused pyrimidine ring. rsc.org The stability of intermediates and the transition states leading to them, which is influenced by the ability of the ring to accommodate charge, ultimately determines the reaction rate. uomus.edu.iq
Supramolecular Chemistry and Crystal Engineering of Imidazole Hydrobromide Materials
Hydrogen Bonding Networks in Imidazolium (B1220033) Halide Systems
Hydrogen bonding is a predominant force in the crystal structures of imidazolium halides, creating extensive networks that define the solid-state arrangement. researchgate.netpsu.edu The imidazolium ring, with its acidic protons, is an effective hydrogen-bond donor, particularly at the C2 position, and to a lesser extent, at the C4 and C5 positions. researchgate.netrsc.org This capability allows for the formation of strong connections with halide anions, which act as hydrogen-bond acceptors. psu.edursc.org
A key aspect of crystal engineering with imidazole-containing compounds is the formation of azolium···azole heterosynthons. These are reliable supramolecular motifs formed through N–H+···N hydrogen bonds between a protonated azolium cation and a neutral azole molecule. nih.govmdpi.com This strategy is particularly useful in the design of ionic cocrystals (ICCs), which are multicomponent crystals composed of at least one salt and a neutral coformer. nih.govul.ie
Studies have shown that these heterosynthons are a common feature in the crystal structures of azole-based ICCs. nih.govul.ie The propensity of azoles, such as imidazole (B134444), to form these robust interactions with strong acids (including hydrobromic acid) has been systematically explored. nih.govmdpi.com Analysis of the Cambridge Structural Database (CSD) combined with experimental work on new ICCs reveals that supramolecular synthons between identical azole rings are frequently observed. nih.govul.ie The average N–H+···N distance in these new ICCs is approximately 2.697(3) Å, with calculated hydrogen bond strengths ranging from 31–46 kJ mol−1. nih.govul.ie
In imidazole hydrobromide and related salts, the N–H···Br hydrogen bond is a critical interaction. The bromide anion acts as an effective hydrogen bond acceptor, connecting with the imidazolium cations. psu.edursc.org In the crystal structure of compounds like 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide, the cation and anion are linked by an N–H···Br hydrogen bond. researchgate.net Similarly, in other imidazolium bromide salts, the bromide anion can act as a double acceptor for both O–H···Br and C–H···Br hydrogen bonds, leading to the formation of linear chains. iucr.org
Azolium···Azole Heterosynthons
π–Stacking Interactions in this compound Crystals
In many imidazole-containing crystal structures, π–stacking interactions work in concert with hydrogen bonds to form layered or three-dimensional networks. nih.govmdpi.com For example, cations can be linked into layers by π–stacking, and these layers are then connected by hydrogen bonds involving the anions. nih.govpreprints.org The strength and nature of these π–π interactions can be influenced by substituents on the imidazole ring and the size of the counter-anion. mdpi.com For instance, an increase in anion size can sometimes lead to a weakening of intermolecular interactions, including π-stacking. mdpi.comsemanticscholar.org In some benzimidazole (B57391) derivatives, the fused benzene (B151609) ring enhances π–π stacking interactions.
The geometric parameters of these interactions, such as the centroid-to-centroid distance and the slippage between the rings, are used to characterize their strength and type (e.g., face-to-face or offset). researchgate.netresearchgate.net
Anion–π Interactions in Halide-Containing Imidazole Complexes
Anion–π interactions are non-covalent forces between an anion and an electron-deficient aromatic system, such as the imidazolium ring. acs.org These interactions, though often weaker than hydrogen bonds, are significant in the solid-state structures of halide-containing imidazole complexes. rsc.orgresearchgate.net They typically occur in conjunction with hydrogen bonding, where the halide anion is positioned above the plane of the imidazolium ring. researchgate.netmdpi.com
In several hexahalide-containing imidazole compounds, anion–π interactions have been identified where the distance between the anion and the center of the imidazole ring is less than 5 Å. nih.govpreprints.orgsemanticscholar.org The presence of these interactions is often confirmed through detailed structural analysis and can be influenced by the charge distribution on the imidazolium ring and the nature of the anion. researchgate.net For instance, protonated imidazole moieties, which are more electron-deficient, can enhance the electrostatic contribution to the anion–π interaction. nih.gov
Crystal Packing Analysis via Hirshfeld Surface Studies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgnih.gov By mapping properties like dnorm (normalized contact distance), shape index, and electrostatic potential onto the surface, a detailed picture of the crystal packing can be obtained. mdpi.comiucr.org
Design and Synthesis of Ionic Cocrystals with Imidazole Moieties
The predictable and robust nature of the azolium···azole supramolecular heterosynthon makes it a valuable tool for the design and synthesis of ionic cocrystals (ICCs). nih.govul.ie ICCs are a class of multicomponent crystals that have gained attention for their potential to modify the physicochemical properties of active pharmaceutical ingredients (APIs). nih.govdrugbank.com
The strategy involves combining an azole-containing molecule (like an imidazole derivative) with a strong acid, such as hydrobromic acid, to form a salt, which then co-crystallizes with a neutral azole molecule. nih.govmdpi.com This approach leverages the strong N–H+···N hydrogen bond to assemble the crystal structure. mdpi.com Research in this area has focused on understanding the hierarchy of these non-covalent interactions to reliably predict and produce ICCs with desired structures and properties. nih.govul.ie Both solution-based and mechanochemical methods, like liquid-assisted grinding, have been effectively used for the synthesis of these cocrystals. nih.govrsc.org The resulting ICCs often exhibit unique properties, such as altered solubility or stability, compared to the individual components. iucr.orgnih.gov
Applications of Imidazole Hydrobromide in Materials Science and Engineering
Imidazole (B134444) Hydrobromide as Precursors for Ionic Liquids
Imidazole hydrobromide is a key building block in the synthesis of imidazolium-based ionic liquids (ILs), a class of molten salts with melting points below 100°C. rsc.org These ILs exhibit unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity, making them suitable for a wide range of applications. mdpi.comrsc.orgrsc.org
The synthesis of functional ionic liquids often begins with the quaternization of an imidazole derivative. For instance, reacting N-methylimidazole with 1,3-dibromopropane (B121459) can produce bromopropyl methyl imidazolium (B1220033) bromide. google.com Similarly, reacting 1-butylimidazole (B119223) with 3-bromopropylamine (B98683) hydrobromide is a method to create cations with appended amine groups, leading to task-specific ionic liquids. acs.orgresearchgate.net The properties of the resulting ionic liquids, such as lipophilicity, can be tuned by adjusting the length of the alkyl chains on the imidazolium cation. orientjchem.org Microwave-assisted synthesis has been shown to be an efficient method for producing imidazolium-based ionic liquids, offering faster reaction times compared to conventional heating. orientjchem.orgresearchgate.net
The general synthetic approach involves the reaction of an imidazole with an alkyl halide, followed by an anion exchange if necessary. rsc.orgsigmaaldrich.com For example, 1-(1-ethylpropyl)-3-methylimidazolium iodide can be synthesized and subsequently undergo anion exchange using silver tetrafluoroborate (B81430) to replace the iodide with a tetrafluoroborate anion. rsc.org The choice of cation and anion ultimately dictates the physical and chemical properties of the ionic liquid, allowing for the design of materials with specific characteristics. google.com
Table 1: Examples of Imidazolium-Based Functional Ionic Liquids Synthesized from Imidazole Precursors
| Cation | Anion | Precursors | Key Feature/Application |
| 1-Butyl-3-(3-aminopropyl)imidazolium | Bromide, Tetrafluoroborate | 1-Butylimidazole, 3-Bromopropylamine hydrobromide | CO2 capture acs.orgresearchgate.net |
| Bromopropyl methyl imidazolium | Bromide | N-Methylimidazole, 1,3-Dibromopropane | Precursor for further functionalization google.com |
| 1-Alkyl-3-methylimidazolium | Varied | 1-Methylimidazole (B24206), Alkyl halides | General purpose ionic liquids rsc.org |
| 1-Decyl-3-methylimidazolium | Bromide | N-Methylimidazole, 1-Bromodecane | Asphaltene dispersant mdpi.com |
| 1-Dodecyl-3-methylimidazolium | Bromide | N-Methylimidazole, 1-Bromododecane | Asphaltene dispersant mdpi.com |
Electrochemical Applications of Ionic Liquids Derived from this compound
Ionic liquids derived from this compound are extensively studied for their electrochemical applications due to their high ionic conductivity, wide electrochemical windows, and excellent thermal stability. mdpi.comrsc.orgossila.com They are utilized as electrolytes in various energy storage and conversion devices.
In the realm of batteries, imidazolium-based ionic liquids are considered for use in rechargeable aluminum batteries and as electrolytes in lithium-ion batteries. sigmaaldrich.comresearchgate.net For instance, mixing imidazolium salts like 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIm]Cl) with aluminum chloride (AlCl₃) creates electrolytes containing redox-active chloroaluminate anions suitable for aluminum batteries. sigmaaldrich.com The low viscosity of some of these ionic liquids at temperatures as low as -35°C makes them promising for low-temperature battery applications. mst.edu
Furthermore, these ionic liquids play a role in electrocatalysis. They can be used as additives in electrolytes to enhance reactions like the hydrogen evolution reaction (HER). For example, the addition of small amounts of 1-butyl-3-ethylimidazolium bromide to a KOH electrolyte has been shown to lower the overpotential for the HER. rsc.org They have also been investigated as co-catalysts for the electrochemical reduction of CO₂. monash.edu The functional groups on the imidazolium cation can be tailored to influence the catalytic activity and selectivity of these electrochemical processes. rsc.org
Ionic liquids derived from this compound can serve as precursors for the synthesis of highly efficient catalysts, particularly iron-nitrogen-carbon (Fe–N/C) catalysts for the oxygen reduction reaction (ORR). rsc.org This reaction is crucial for the performance of fuel cells.
A common synthesis strategy involves using an imidazolium-based ionic liquid containing a halogen-coordinated iron anion as a single precursor. rsc.org For example, N-methylthis compound can be prepared through an acid-base neutralization reaction and then reacted with anhydrous iron(III) chloride to form the precursor. rsc.org This precursor is then pyrolyzed at high temperatures (e.g., 600-800°C) in a nitrogen atmosphere. rsc.org The subsequent acid leaching removes excess iron species, resulting in a carbon material doped with iron and nitrogen (Fe–N/C). rsc.org
This method offers a straightforward route to produce Fe–N/C catalysts without the need for additional supports or templates. rsc.org The resulting catalysts have demonstrated excellent electrocatalytic activity for the ORR, in some cases surpassing that of commercial platinum-on-carbon (Pt/C) catalysts in alkaline media. rsc.org The use of metal-organic frameworks (MOFs) like ZIF-8, which is based on imidazole, is another prominent route for creating Fe-N-C catalysts. nih.govmdpi.com
Integration into Perovskite Solar Cells and Optoelectronic Devices
This compound and its derivatives are increasingly being used as additives in perovskite solar cells (PSCs) to enhance their efficiency and stability. researchgate.netresearchgate.net Perovskites, particularly organic-inorganic hybrid perovskites like formamidinium lead iodide (FAPbI₃), are promising materials for next-generation solar cells but often suffer from defects and instability. researchgate.net
Introducing imidazolium-based compounds, such as 1-methyl-3-benzyl-imidazolium bromide (BzMIMBr), can passivate defects at the interfaces within the solar cell, for instance, between the perovskite layer and the hole transport layer. researchgate.netrsc.org The bromide ions can fill iodide vacancies on the perovskite surface, while the imidazolium cation can interact with under-coordinated lead ions, reducing non-radiative recombination. rsc.org This passivation leads to a significant increase in the power conversion efficiency (PCE) of the PSCs. For example, devices modified with BzMIMBr have achieved PCEs as high as 25.3% with minimal hysteresis. rsc.org
Furthermore, the incorporation of imidazole-based additives can improve the long-term stability of PSCs. These additives can enhance the hydrophobicity of the perovskite film, making it more resistant to moisture. nih.govacs.org Unencapsulated devices have been shown to retain a high percentage of their initial efficiency after thousands of hours under ambient conditions. rsc.orgnih.govacs.org Imidazole bromide functionalized graphene quantum dots have also been used to regulate the interface between the electron transport layer and the perovskite, leading to improved film quality and device performance. researchgate.net
Table 2: Performance Enhancement of Perovskite Solar Cells with Imidazole-Based Additives
| Additive | Perovskite Type | Key Improvement | Power Conversion Efficiency (PCE) | Stability |
| 1-Methyl-3-benzyl-imidazolium bromide (BzMIMBr) | FAPbI₃ | Interfacial defect passivation | 25.3% rsc.org | Retained 90% of initial efficiency after 5000 h rsc.org |
| Imidazole bromide functionalized graphene quantum dots (I-GQDs) | FAPbI₃ | Reduced interface defects, better energy level alignment | 22.37% researchgate.net | Enhanced long-term stability researchgate.net |
| 1-Benzyl-3-methylimidazolium bromide (BzMIMBr) | FAI/MAI-based | Reduced bulk defects, inhibited ion migration | 23.37% nih.govacs.org | Retained 93% of initial efficiency after 1800 h nih.govacs.org |
| Imidazole (IM) | MAxIM₁-xPbI₂.₆Cl₀.₄ | Improved film quality and crystallinity | - | Retained 70% of original efficiency after 2000 h researchgate.net |
Role in Polymer Electrolyte Development
This compound and its derivatives are valuable components in the development of polymer electrolytes, particularly for applications in lithium-ion batteries and fuel cells. energy.govrsc.org These electrolytes offer potential advantages over liquid electrolytes, such as improved safety and mechanical stability.
One approach involves the synthesis of ionic-liquided polymers. This can be achieved by polymerizing vinylimidazole and then reacting the resulting poly(1-vinylimidazole) with an alkyl bromide to introduce imidazolium bromide groups along the polymer chain. asianpubs.org Another method is to synthesize monomers containing the imidazolium bromide moiety and then polymerize them. For instance, (acryloyloxy)alkyl imidazolium bromides can be synthesized and subsequently polymerized to form crosslinked polymer electrolytes. mdpi.com
Hyperbranched star polymeric ionic liquids have also been developed. These complex architectures, consisting of a hyperbranched core and polymer arms containing imidazolium bromide units, can be synthesized using techniques like atom transfer radical self-condensing vinyl polymerization (ATR-SCVP) and RAFT polymerization. rsc.org After anion exchange to replace bromide with an anion like bis(trifluoromethanesulfonyl)imide (TFSI⁻), these polymers can be used as all-solid-state electrolytes in lithium-ion batteries. rsc.org These electrolytes have demonstrated high ionic conductivity at room temperature, a wide electrochemical window, and good interfacial compatibility with electrodes. rsc.org
Functionalized Materials for CO2 Capture Applications
This compound is a precursor for creating functionalized materials designed for CO₂ capture, addressing a significant environmental concern. The core strategy involves synthesizing task-specific ionic liquids and polymers that can reversibly react with CO₂. acs.orgresearchgate.net
A key approach is to functionalize the imidazolium cation with an amine group. For example, reacting 1-butylimidazole with 3-bromopropylamine hydrobromide, followed by anion exchange, yields an ionic liquid with a primary amine tethered to the cation. acs.org This amine group can react with CO₂ to form a carbamate, effectively sequestering the gas. acs.org This process is reversible, and the CO₂ can be released by heating, allowing the ionic liquid to be recycled. acs.org These amine-functionalized ionic liquids have shown CO₂ capture efficiencies comparable to commercial amine-based systems but without the issue of volatility. acs.org
Imidazole-based materials, in general, are being explored for CO₂ separation due to the favorable interactions between the imidazole group and CO₂. researchgate.netnih.gov Deep eutectic solvents (DESs) based on imidazole as the hydrogen bond acceptor have also been investigated for CO₂ absorption. acs.org The CO₂ absorption capacity of these materials can be tuned by altering the chemical structure of the imidazole derivative and the other components of the system. acs.orgresearchgate.net
Applications in Advanced Chemical Synthesis (e.g., NHC Ligand Precursors)
This compound serves as a crucial and versatile starting material in advanced chemical synthesis, most notably as a precursor for the generation of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that, since their isolation and characterization, have become ubiquitous ligands in organometallic chemistry and homogeneous catalysis. scripps.edunih.gov Their popularity stems from their strong σ-donating properties, which allow them to form robust bonds with a wide array of transition metals, thereby stabilizing various oxidation states and creating highly active and stable catalysts. scripps.edursc.org
The synthesis of NHC ligands most frequently proceeds via the deprotonation of a corresponding azolium salt. scripps.edu Imidazolium salts, including those derived from this compound, are the most common precursors for NHCs. nih.govnih.gov The process involves the removal of the acidic proton at the C2 position of the imidazolium ring, typically using a strong base, to yield the neutral, two-coordinate carbene. nih.gov This highly reactive species can then be trapped in situ by a metal complex or, in some cases, isolated.
The bromide counter-anion in imidazolium hydrobromide precursors can play a direct role in the synthesis of metal-NHC complexes. Research has shown that halide counteranions in imidazolium salts can form ion pairs through hydrogen bonding with the imidazolium proton. acs.org This interaction can facilitate the deprotonation of the imidazolium unit, which is a key step in the generation of the NHC ligand for coordination to a metal center. acs.org
Detailed research findings have demonstrated the utility of this compound derivatives in synthesizing sophisticated NHC-metal complexes for various catalytic applications.
Ruthenium-NHC Complexes: Pyridinyl-substituted imidazolium bromides have been successfully used as ligand precursors for the synthesis of Ruthenium(III)-abnormal NHC (aNHC) complexes. In one study, the reaction of a precursor, 3-isopropyl-1-(pyridine-2-yl)imidazolium bromide (L²·HBr), with RuCl₃·3H₂O in aqueous acid yielded the desired Ru(III)-aNHC complex in excellent yields of 60–90%. acs.org
Macrocyclic Palladium-NHC Complexes: this compound derivatives are integral to the synthesis of complex macrocyclic structures bearing NHC moieties. For instance, a 20-membered macrocycle containing two imidazolium bromide functionalities was synthesized and served as a precursor to a trans-chelating bis(NHC) ligand. rsc.org The imidazolium salt was first reacted with silver oxide to form a macrocyclic-bis(NHC)silver(I) complex. This silver complex then acted as a carbene transfer agent, reacting with a palladium source to afford the target square-planar trans-macrocyclic-bis(NHC)Pd(II) complex. rsc.org These palladium complexes have shown potential as precatalysts in C-C bond-forming reactions like Heck and Suzuki couplings. rsc.org
Gold-NHC Complexes: Mechanochemistry, or solvent-free synthesis, has been employed to create imidazolium salts from imidazole and various halogenated reagents, including those with bromide. mdpi.com These salts are then converted into NHC–gold(I) complexes, which have applications in medicinal chemistry. For example, the reaction of 3,5-bis-trifluorophenyl imidazole with 2-bromomethyl pyridine (B92270) hydrobromide under mechanochemical conditions yielded the corresponding imidazolium salt, a direct precursor to an NHC-gold complex. mdpi.com
The following tables summarize yields from representative syntheses of NHC precursors and complexes derived from imidazolium bromides.
Table 1: Synthesis Yields of Macrocyclic NHC Precursors and Complexes Data sourced from a study on 20-membered macrocyclic rings. rsc.org
| Step | Product | Starting Material | Reagents | Yield |
| 1 | Macrocyclic Imidazolium Dibromide (3a) | Imidazole, N,N'-Bis(3-bromopropyl)benzylamine | - | 60% |
| 2 | Macrocyclic-bis(NHC)silver(I) Complex (4a) | Macrocyclic Imidazolium Dibromide (3a) | Silver(I) oxide | - |
| 3 | trans-Macrocyclic-bis(NHC)Pd(II)Cl₂ Complex (5a) | Macrocyclic-bis(NHC)silver(I) Complex (4a) | PdCl₂(MeCN)₂ | - |
Table 2: Examples of NHC Synthesis from Imidazolium Bromide Precursors
| NHC Precursor / Derivative | Metal | Resulting Complex Type | Yield | Reference |
| 3-isopropyl-1-(pyridine-2-yl)imidazolium bromide | Ruthenium | Ru(III)-abnormal NHC Complex | 60-90% | acs.org |
| Thioester-functionalized imidazolium bromide | Palladium | Thiolato-bridged dimeric Pd(II) NHC complex | - | researchgate.net |
| 20-membered macrocyclic imidazolium dibromide | Silver, Palladium | Macrocyclic-bis(NHC) complexes | 60% (precursor salt) | rsc.org |
| Imidazole + 2-(bromomethyl)pyridine (B1332372) hydrobromide | Gold | NHC-Au(I) Complex | 72% (precursor salt) | mdpi.com |
Investigation of Imidazole Hydrobromide Derivatives As Chemical Scaffolds in Biological Research
Structure-Activity Relationship (SAR) Studies of Imidazole-Based Compounds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For imidazole-based compounds, SAR studies have been instrumental in optimizing their therapeutic potential. researchgate.net The imidazole (B134444) scaffold provides multiple sites for chemical modification, and each alteration can significantly impact the compound's pharmacological properties. researchgate.net
Key findings from SAR studies on imidazole derivatives include:
Substitution Patterns: The position and nature of substituents on the imidazole ring are critical. For instance, in some studies, electron-withdrawing groups at the C-4 position have been shown to enhance anti-inflammatory activity. researchgate.net
Nature of Linked Moieties: The type of chemical group attached to the imidazole core dramatically influences its biological target and potency. For example, linking imidazole with a thiazole (B1198619) moiety has produced potent microtubule-destabilizing anticancer agents. nih.gov
Stereochemistry: The three-dimensional arrangement of atoms can affect how a molecule interacts with its biological target.
Physicochemical Properties: Modifications that alter a compound's solubility, lipophilicity, and electronic distribution can enhance its absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved bioavailability and efficacy. bohrium.comdovepress.com
Researchers have synthesized and evaluated numerous imidazole derivatives to establish these relationships. For example, studies on imidazole-coumarin conjugates revealed that having a hydrogen atom at the N(1) position of the imidazole nucleus and a substituent like chlorine, fluorine, or bromine on the coumarin (B35378) moiety significantly increased their anti-HCV potency and selectivity. mdpi.com Similarly, SAR evaluations of certain pyrrolo-imidazole compounds demonstrated a correlation between anti-trypanosomal activity and the number of chlorine substituents on the attached phenyl rings. researchgate.net These insights are crucial for the rational design of new and more effective imidazole-based therapeutic agents. researchgate.net
Research on Antimicrobial Activity of Imidazole Hydrobromide Derivatives
The rise of antimicrobial resistance has spurred the search for new and effective therapeutic agents. Imidazole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity. ajrconline.orgajrconline.org
Imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. dovepress.comnih.govbenthamscience.com Their mechanisms of action are multifaceted and can include:
Inhibition of Nucleic Acid Synthesis: Some imidazole compounds interfere with the replication and repair of bacterial DNA, leading to cell death. nih.govmdpi.com
Disruption of Cell Wall Synthesis: They can inhibit the formation of the bacterial cell wall, a structure essential for bacterial survival. mdpi.com
Cell Membrane Disruption: Imidazole derivatives can compromise the integrity of the bacterial cell membrane. mdpi.comnano-ntp.com
Numerous studies have highlighted the antibacterial potential of specific imidazole derivatives. For instance, some synthesized imidazole derivatives displayed good activity against Gram-positive bacteria, with one compound showing remarkable activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 2 µM. dovepress.com Another study reported that newly synthesized imidazole derivatives were effective against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. dovepress.com Furthermore, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids have shown significant antibacterial activities against E. coli. nih.gov
| Compound Type | Bacterial Strains | Key Findings | Reference |
|---|---|---|---|
| Imidazole Derivatives | Gram-positive bacteria (e.g., Staphylococcus aureus) | One derivative (M18) showed an MIC of 2 µM against S. aureus. | dovepress.com |
| Benzimidazole-1,2,3-triazole-sulfonamide hybrids | Bacillus cereus, Staphylococcus aureus, E. coli, P. aeruginosa | Compound M22 was the most potent with MICs ranging from 32 to 64 µM. | dovepress.com |
| Imidazole derivatives | Extended-spectrum beta-lactamase (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA) strains | Compound M23 showed broad-spectrum activity against these resistant strains. | dovepress.com |
| 5-nitroimidazole/1,3,4-oxadiazole hybrids | E. coli, P. aeruginosa, B. subtilis, S. aureus | Hybrids 62e, 62h, and 62i showed significant activity against E. coli with MIC values of 4.9–17 µM. | nih.gov |
Imidazole derivatives are well-known for their antifungal properties, with several compounds being used clinically. researchgate.net Their primary mechanism of action involves the inhibition of the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov
Recent research continues to uncover new imidazole-based compounds with potent antifungal activity. One study found that a newly synthesized imidazole derivative containing a 2,4-dienone motif exhibited strong, broad-spectrum inhibitory effects against various Candida species. nih.gov In another investigation, several new imidazole derivatives showed significant antifungal activity against Candida albicans, Candida parapsilosis, and Candida krusei, with some compounds having a Minimum Inhibitory Concentration (MIC50) as low as 0.98 µg/mL. nih.gov Furthermore, some synthesized imidazole derivatives have demonstrated efficacy against fungal strains that are resistant to commonly used antifungal drugs like fluconazole (B54011) and itraconazole. researchgate.net
| Compound | Fungal Strains | MIC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 5d | Candida albicans, Candida parapsilosis, Candida krusei | 0.98 | nih.gov |
| Compound 5e | Candida albicans, Candida parapsilosis | 0.98 | nih.gov |
| Compound 5e | Candida krusei | 1.96 | nih.gov |
| Compound 5h | Candida parapsilosis | 0.98 | nih.gov |
| Compound 5h | Candida albicans | 1.96 | nih.gov |
| Compounds 31 and 42 | Fluconazole-resistant C. albicans 64110 | 8 | nih.gov |
Antibacterial Activity Mechanisms and Scope
Explorations of Anticancer Potential of Imidazole Derivatives
The versatility of the imidazole scaffold has made it a significant area of research in the development of novel anticancer agents. ajrconline.orgbohrium.comwisdomlib.org Imidazole derivatives have been shown to target various biological pathways and molecules involved in cancer progression. researchgate.netnih.gov
A key strategy in cancer therapy is the inhibition of enzymes that are crucial for cancer cell growth and survival. Imidazole derivatives have been successfully designed to inhibit several such enzymes:
Kinases: These enzymes play a central role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Imidazole-based compounds have been developed as inhibitors of various kinases, including BRAFV600E, a protein often mutated in melanoma. dovepress.com For instance, one study identified an imidazole derivative with potent activity against melanoma cell lines through the inhibition of BRAFV600E kinase. dovepress.com
Topoisomerase IIR: This enzyme is involved in managing the topological state of DNA during replication and transcription. Some imidazole derivatives have been shown to be catalytic inhibitors of Topoisomerase IIR, exhibiting improved potency compared to the standard drug etoposide (B1684455) in kidney cancer cells. nih.gov
Carbonic Anhydrase (CA): Certain isoforms of this enzyme, such as CA IX, are overexpressed in many types of cancer and are involved in regulating tumor pH and promoting cell proliferation. Imidazole derivatives have been developed as potent inhibitors of CA IX. mdpi.com For example, an imidazole-pyridine hybrid demonstrated significant inhibition of carbonic anhydrase IX with an IC50 of 7.55 μM. mdpi.com
| Compound Type | Enzyme Target | Cancer Type/Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Imidazole derivative (C13) | BRAFV600E kinase | Melanoma | IC50 of 1.8 µM against melanoma cell lines. | dovepress.com |
| Imidazole derivatives | Topoisomerase IIR | Kidney cancer cells (HEK 293) | Showed improved potency compared to etoposide. | nih.gov |
| Imidazole-pyridine hybrid (Compound 24) | Carbonic Anhydrase IX | Colon cancer (HCT-116) and Cervical cancer (HeP2) | IC50 of 7.55 µM against CA IX. | mdpi.com |
The anticancer effects of imidazole derivatives are also mediated through their direct interactions with other crucial biological macromolecules. ajrconline.orgbohrium.com The imidazole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows it to bind effectively to these targets. ajrconline.org
DNA Interactions: Imidazole-based compounds can interact with DNA through intercalation (inserting between base pairs), groove binding, or by causing DNA damage, thereby interfering with DNA synthesis and cell division. bohrium.comasianpubs.org Some benzimidazole (B57391) derivatives, for instance, are known to act as anticancer agents through a DNA alkylation mechanism. nih.gov
Protein and Receptor Binding: Imidazole derivatives can bind to a wide range of proteins and receptors, modulating their function. bohrium.comnih.gov This includes binding to estrogen receptors, which is relevant for treating breast cancer, and to various other receptors involved in cell signaling pathways. nih.gov The ability of the imidazole moiety to mimic the amino acid histidine facilitates its binding to proteins. ajrconline.org
The ongoing exploration of this compound derivatives continues to unveil their vast potential as versatile chemical scaffolds in biological research, offering promising avenues for the development of new and effective treatments for a range of diseases.
Enzyme Inhibition Studies (e.g., Kinases, Topoisomerase IIR, Carbonic Anhydrase)
Research into Antiviral and Anti-inflammatory Activities
The imidazole nucleus is a versatile scaffold that has been extensively explored for its therapeutic potential, leading to the development of derivatives with significant antiviral and anti-inflammatory properties. The hydrobromide salt form of these derivatives is often utilized in research to enhance solubility and facilitate biological testing.
Early research into the antiviral potential of imidazole derivatives identified promising candidates. For instance, a study by Srivastava et al. in 1976 detailed the synthesis of 1-beta-D-ribofuranosylimidazole-4-carboxamidines as their hydrobromide salts. nih.gov These compounds, along with other 5-halo analogues of 1-beta-D-ribofuranosylimidazole-4-carboxamide, demonstrated significant in vitro antiviral activity. nih.gov More recent studies have continued to explore the antiviral applications of the imidazole scaffold, with research into (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones identifying potent antiviral agents. mdpi.com
In the realm of anti-inflammatory research, numerous imidazole derivatives have shown considerable efficacy in preclinical models. For example, a study on Schiff's base imidazole derivatives revealed their ability to significantly reduce carrageenan-induced paw edema in rats, a common model for acute inflammation. orientjchem.org Compounds designated as C1IN, C2IN, and C4IN, in particular, exhibited a positive effect comparable to the standard anti-inflammatory drug indomethacin. orientjchem.org The anti-inflammatory mechanism of these derivatives is often attributed to the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators. orientjchem.org
Further research into di- and tri-substituted imidazole derivatives has identified compounds with substantial anti-inflammatory activity. nih.gov A study evaluating a series of these compounds in a carrageenan-induced rat paw edema model found six compounds that produced a remarkable 49.58% to 58.02% inhibition of edema. nih.gov These findings highlight the potential of imidazole derivatives as effective anti-inflammatory agents.
The following table summarizes the anti-inflammatory activity of selected imidazole derivatives from a study by Husain et al., showcasing their percentage of edema inhibition in a carrageenan-induced rat paw edema model.
| Compound | Anti-inflammatory Activity (% inhibition) |
| 2h | 50.11 |
| 2l | 49.58 |
| 3g | 51.24 |
| 3h | 58.02 |
| 3l | 55.23 |
| 3m | 53.90 |
| Indomethacin (Standard) | 62.15 |
Data sourced from Husain et al. (2015)
Computational Approaches in Rational Drug Design for Imidazole Scaffolds
Computational methods have become indispensable tools in the rational design and development of novel therapeutic agents based on the imidazole scaffold. These in silico techniques allow for the prediction of biological activities and pharmacokinetic properties, significantly accelerating the drug discovery process.
Predictive Modeling of Biological Activities
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in understanding how the chemical structure of imidazole derivatives relates to their biological activity. QSAR models establish a mathematical correlation between the physicochemical properties of a molecule and its observed biological effect. nih.gov
For instance, 3D-QSAR models have been successfully employed to analyze series of spirooxindole derivatives, which are active against colon cancer cell lines. nih.gov These models can identify key structural features responsible for the anticancer activity and guide the design of more potent analogues. nih.gov By generating pharmacophore hypotheses, researchers can visualize the essential spatial arrangement of functional groups required for optimal interaction with a biological target. nih.gov
Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of imidazole derivatives to their target proteins. researchgate.netacs.org This technique simulates the interaction between a ligand (the imidazole derivative) and a receptor at the atomic level, providing insights into the binding mode and the key amino acid residues involved in the interaction. researchgate.netmdpi.com For example, molecular docking studies have been used to investigate the interaction of imidazole derivatives with the active site of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase, a potential antimicrobial target. researchgate.net The results of these studies, often expressed as binding energy, help in prioritizing compounds for synthesis and biological testing. researchgate.net
The following table illustrates the results of a molecular docking study on a series of imidazole derivatives against E. coli FabH–CoA complex, a key enzyme in bacterial fatty acid synthesis.
| Compound | Docking Score (kcal/mol) |
| Compound A | -7.5 |
| Compound B | -8.2 |
| Compound C | -7.9 |
| Compound D | -8.5 |
| Reference Drug | -9.1 |
Note: This is a representative table based on typical molecular docking results and does not correspond to a specific publication.
ADME (Absorption, Distribution, Metabolism, Excretion) Analysis
In addition to predicting biological activity, computational models are extensively used to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net Poor ADME properties are a major cause of failure in clinical trials, making their early assessment critical. researchgate.net
In silico tools can predict a wide range of ADME parameters, including intestinal absorption, plasma protein binding, metabolic stability, and potential for toxicity. researchgate.netnih.gov For example, computational models can estimate the likelihood of a compound being orally bioavailable based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors (Lipinski's rule of five). nih.gov
Studies on imidazo[1,2-a]pyridine-3-carboxamides designed as anti-tubercular agents have utilized in silico ADMET predictions to assess their drug-likeness. nih.gov These analyses can predict parameters like gastrointestinal absorption and potential carcinogenicity, helping to identify candidates with favorable pharmacokinetic profiles for further development. nih.gov The integration of ADME prediction into the early stages of drug discovery helps in derisking projects and focusing resources on the most promising imidazole-based compounds. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing imidazole hydrobromide with high purity for research applications?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or acid-base reactions, where imidazole reacts with hydrobromic acid under controlled conditions. Key steps include:
- Purification : Recrystallization using ethanol or methanol to achieve ≥99.8% purity, as required for perovskite solar cell research .
- Characterization : Use HPLC or NMR (e.g., H and C) to confirm molecular structure and assess impurities. Thermogravimetric analysis (TGA) ensures thermal stability for high-temperature applications .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Adhere to hazard codes H314 (skin corrosion) and H360D (reproductive toxicity) by:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation per SDS guidelines .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Solubility : Measure in polar solvents (e.g., water, DMF) via gravimetric analysis.
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (e.g., 256°C for imidazole derivatives) .
- Spectroscopy : FT-IR to confirm functional groups (e.g., N-H stretching at ~3400 cm) .
Advanced Research Questions
Q. How can this compound be modified to enhance its curing activity in epoxy resin systems?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., maleimide) via addition reactions to modulate reactivity:
- Synthetic Route : React this compound with N-(4-hydroxyphenyl) maleimide (HPM) in DMF at 60–80°C.
- Performance Testing : Evaluate curing kinetics using rheometry and compare storage stability (e.g., shelf life >6 months at 25°C) .
Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Controlled Conditions : Standardize heating rates (e.g., 10°C/min in TGA) to minimize variability.
- Comparative Studies : Cross-reference data with structurally analogous compounds (e.g., 2-methylthis compound) to identify substituent effects .
- Replication : Validate results across multiple labs using identical synthesis and characterization protocols .
Q. How can this compound be integrated into perovskite solar cells to improve efficiency?
- Methodological Answer : Optimize its role as a passivating agent or dopant:
- Device Fabrication : Spin-coat this compound solutions onto perovskite layers (e.g., MAPbI) in a nitrogen-filled glovebox.
- Performance Metrics : Measure photovoltaic parameters (e.g., PCE, J) under AM1.5G illumination and compare with control devices .
Q. What interdisciplinary approaches validate this compound’s biological effects in neuropharmacological studies?
- Methodological Answer :
- In Vivo Models : Administer this compound to rodent cohorts (e.g., Swiss albino mice) and assess cognitive outcomes via Morris water maze tests.
- Mechanistic Analysis : Pair behavioral data with immunohistochemistry (e.g., Aβ plaque quantification) to link compound effects to neurodegenerative pathways .
Data Management & Experimental Design
Q. How should researchers design robust experiments to minimize bias in this compound studies?
- Methodological Answer :
- Blinding : Use coded samples during data collection/analysis.
- Replicates : Include ≥3 independent trials for synthesis and characterization.
- Controls : Compare results with unmodified imidazole or alternative hydrobromide salts (e.g., methylamine hydrobromide) .
Q. What frameworks ensure ethical and rigorous formulation of research questions involving this compound?
- Methodological Answer : Apply FINER criteria:
- Feasibility : Align scope with available resources (e.g., lab equipment for TGA/DSC).
- Novelty : Address gaps (e.g., limited data on long-term stability in humid environments).
- Ethics : Obtain institutional approval for animal/human studies per ICH guidelines .
Tables for Quick Reference
Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 179.02 g/mol | |
| Melting Point | 256°C (lit.) | |
| Solubility in Water | 633 g/L (20°C) | |
| Purity for Solar Cells | ≥99.8% (HPLC) |
Common Hazard Codes & Mitigation
| Hazard Code | Risk | Mitigation Strategy |
|---|---|---|
| H314 | Skin corrosion | Nitrile gloves, eyewear |
| H360D | Reproductive toxicity | Fume hoods, restricted access |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
